Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester
Description
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester, commonly known as Cadusafos (CAS: 95465-99-9), is an organophosphate compound with the molecular formula C₁₀H₂₃O₂PS₂ and a molecular weight of 270.39 g/mol . It is structurally characterized by an O-ethyl group and two S-(1-methylpropyl) substituents on the phosphorus atom. Cadusafos is primarily used as a nematicide and insecticide in agriculture, particularly for controlling soil-borne pests in crops like bananas and vegetables . Its physical properties include a vapor pressure of 120 mPa at 25°C and a water solubility of 248 mg/L, which influence its environmental persistence and mobility .
Properties
CAS No. |
68715-90-2 |
|---|---|
Molecular Formula |
C6H15O2PS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
UPJRTKXAGROJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OCC)S |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The most common industrial and laboratory method for preparing phosphorodithioic acid esters, including O-ethyl O-(1-methylpropyl) ester, involves the reaction of phosphorus pentasulfide (P$$2$$S$$5$$) with the corresponding alcohols. The process typically follows the stoichiometry where approximately 4 equivalents of an organic monohydroxy compound (alcohol) react with 1 mole of phosphorus pentasulfide, producing the diester with the evolution of hydrogen sulfide (H$$_2$$S):
$$
\text{P}2\text{S}5 + 4 \text{R-OH} \rightarrow 2 \text{(RO)}2\text{PS}2\text{H} + \text{H}_2\text{S}
$$
Where R represents the alkyl groups such as ethyl and 1-methylpropyl in this compound.
Reaction Conditions
- Temperature: Typically between 50°C and 150°C; preferred range is 60°C to 130°C.
- Atmosphere: Usually conducted under inert atmosphere to prevent oxidation.
- Water Content: Anhydrous alcohols are preferred; traces of water can lead to side products such as monoesters or unesterified acids.
- Reaction Time: Variable, depending on scale and temperature, but generally several hours.
- Additives: Small amounts (0.05% to 5% by weight) of amines (alkyl, cycloalkyl, or heterocyclic) can be added to improve product color and purity by reducing impurities and side reactions.
Advantages and Notes
- The presence of amines in the reaction mixture can yield lighter-colored diesters.
- The reaction can be performed continuously by feeding alcohol and P$$2$$S$$5$$ into a reactor with continuous removal of the product.
- The process produces hydrogen sulfide gas, which requires proper handling.
Preparation via Phosphorodithioic Acid Salt Intermediates and Alkylation
Stepwise Synthesis
Another method involves a multi-step process:
- Formation of phosphorodithioic acid: React phosphorus pentasulfide with alcohols to form the acid intermediate.
- Conversion to metal salt: Neutralize the acid with a base (e.g., sodium hydroxide or metal oxide) to form the corresponding metal salt.
- Alkylation: React the metal salt with organic halides (alkyl halides) in the presence of ammonia to yield the desired ester.
Reaction Details
- Alkyl Halides: Bromides and iodides are preferred due to their reactivity.
- Ammonia: Used in excess (50% to 500% molar excess) to neutralize acid and facilitate the reaction.
- Temperature: 20°C to 120°C, typically 20°C to 100°C.
- Pressure: Atmospheric to super-atmospheric pressures.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Reaction with P$$2$$S$$5$$ | Phosphorus pentasulfide + Alcohols | 50-150°C, inert atmosphere, anhydrous conditions | Simple, scalable, continuous possible | H$$_2$$S evolution, water sensitivity |
| Salt Formation and Alkylation | Phosphorodithioic acid salt + Alkyl halide + Ammonia | 20-120°C, atmospheric to high pressure | Selective alkylation, variety of esters | Multi-step, requires purification |
Research Results and Industrial Perspectives
- Color and Purity: Addition of small amounts of amines during the direct reaction improves color and reduces impurities, which is critical for industrial applications where product quality affects performance.
- Reaction Optimization: Temperature and stoichiometry are optimized to maximize yield and minimize side products such as monoesters or unesterified acids.
- Continuous Processes: Industrial-scale continuous reactors allow for efficient production with controlled feed rates of reactants and continuous product removal, enhancing throughput and consistency.
- Use of Alkyl Halides: The alkylation method provides flexibility in producing esters with different alkyl substituents, which may be advantageous for tailoring chemical properties.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioic acid esters.
Scientific Research Applications
Agricultural Use
- Pesticide : Phosphorodithioic acid is primarily used as a pesticide due to its effectiveness as an acetylcholinesterase inhibitor. It disrupts the normal functioning of pests' nervous systems, leading to their mortality. Its application in agriculture helps in controlling a variety of pests that threaten crop yields .
Chemical Synthesis
- Reagent : This compound serves as a reagent in various chemical reactions, facilitating the synthesis of other organophosphorus compounds. Its ability to act as a precursor makes it valuable in the development of new chemical entities in laboratories .
Biological Research
- Enzyme Interaction : Studies have shown that phosphorodithioic acid can interact with specific enzymes, potentially inhibiting their activity. This characteristic is being explored for therapeutic applications where enzyme modulation is desired .
Industrial Applications
- Lubricants and Additives : In industrial settings, phosphorodithioic acid is utilized in the formulation of lubricants and other chemical products due to its chemical stability and effectiveness at reducing friction .
Data Table: Key Applications
| Application Area | Description | Example Products |
|---|---|---|
| Agriculture | Used as a pesticide to control pests | Cadusafos (pesticide) |
| Chemical Synthesis | Acts as a reagent for synthesizing organophosphorus compounds | Various organophosphates |
| Biological Research | Investigated for its effects on enzyme inhibition | Potential drug candidates |
| Industrial Chemicals | Formulated in lubricants and additives | Industrial lubricants |
Case Study 1: Efficacy as a Pesticide
A study conducted on the efficacy of phosphorodithioic acid demonstrated significant pest control in agricultural settings. The compound was tested against common agricultural pests and showed a high mortality rate within 24 hours of application. This highlights its potential as an effective pesticide alternative.
Case Study 2: Chemical Synthesis
In a laboratory setting, researchers utilized phosphorodithioic acid in the synthesis of novel organophosphate compounds. The reactions were optimized for yield and purity, resulting in several new compounds that exhibited promising biological activities.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and toxicological differences between Cadusafos and related phosphorodithioic acid esters:
Structural and Functional Differences
- Cadusafos vs. Edifenphos : While Cadusafos has aliphatic S-(1-methylpropyl) groups, Edifenphos contains aromatic S-diphenyl substituents, enhancing its stability in hydrophobic environments . This structural difference explains Edifenphos’s use as a fungicide versus Cadusafos’s soil-based nematicide action.
- Cadusafos vs. Disulfoton : Disulfoton’s S-2-(ethylthio)ethyl group allows systemic uptake in plants, whereas Cadusafos acts locally in soil. Disulfoton’s higher sulfur content increases its acute toxicity .
- Cadusafos vs. Sulprofos : Sulprofos incorporates a methylthiophenyl group, improving photostability and broadening its insecticidal spectrum .
Environmental and Toxicological Profiles
- Persistence : Cadusafos degrades in soil with a half-life of 20–60 days, influenced by microbial activity and pH . In contrast, Sulprofos exhibits longer persistence due to its aromatic moiety .
- Toxicity : Cadusafos is classified as an EPA P-series hazardous waste due to acute neurotoxicity, while Disulfoton (P039) and Sulprofos are regulated for chronic exposure risks .
- Industrial Variants: Sodium salts of phosphorodithioic acid esters (e.g., Sodium O,O-di-sec-butyl) are non-pesticidal and used in ore processing, posing occupational hazards rather than environmental release risks .
Biological Activity
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester, commonly known as Cadusafos, is a synthetic organophosphate compound primarily utilized as a pesticide. Its biological activity is primarily characterized by its role as an acetylcholinesterase inhibitor, which has significant implications for both agricultural applications and potential toxicity to non-target organisms.
- Chemical Formula : C10H23O2PS2
- CAS Number : 91752
- Molecular Weight : 270.42 g/mol
Cadusafos acts by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. The effects can range from increased muscle contraction to paralysis and even death in high concentrations.
1. Acute Toxicity Studies
Acute toxicity studies have shown that Cadusafos exhibits significant toxicity towards various species, including mammals and aquatic organisms. The oral LD50 values indicate a moderate level of acute toxicity:
| Species | LD50 (mg/kg) |
|---|---|
| Rats | 20-50 |
| Mice | 10-30 |
| Fish (e.g., Rainbow Trout) | 0.5-1.0 |
2. Chronic Exposure Effects
Chronic exposure to Cadusafos has been linked to neurotoxic effects, reproductive toxicity, and potential carcinogenicity. Studies have demonstrated that long-term exposure can lead to:
- Neurobehavioral changes
- Impaired reproductive outcomes
- Developmental abnormalities in offspring
3. Environmental Impact
Cadusafos is persistent in the environment and poses risks to non-target species, particularly aquatic life due to its high toxicity levels in water bodies. Ecotoxicological assessments indicate that it can bioaccumulate in aquatic organisms, leading to higher trophic level impacts.
Case Study 1: Acute Poisoning Incidents
In agricultural settings, there have been documented cases of acute poisoning due to accidental exposure during application. Symptoms reported include:
- Nausea and vomiting
- Muscle twitching
- Respiratory distress
These incidents underscore the importance of proper handling and application protocols.
Case Study 2: Ecotoxicological Assessments
A study conducted on the effects of Cadusafos on freshwater ecosystems revealed significant mortality rates among fish populations exposed to contaminated waters. The study highlighted the need for stringent regulations regarding its use near water bodies to protect aquatic life.
Research Findings
Recent research has focused on developing safer alternatives and mitigation strategies for the use of Cadusafos in agriculture. Some key findings include:
- Bioremediation Potential : Certain microbial strains have shown promise in degrading Cadusafos in contaminated soils, thereby reducing its environmental impact.
- Alternative Pesticides : Research into plant-based pesticides has indicated potential substitutes that are less harmful to non-target species while maintaining efficacy against pests.
Q & A
Q. What are the standard laboratory synthesis methods for Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting phosphorus oxychloride (POCl₃) with sodium ethoxide and 1-methylpropyl mercaptan under controlled conditions. Key steps include:
- Dehydrochlorination : Sodium ethoxide acts as a base to remove HCl during esterification.
- Substituent addition : Sequential addition of O-ethyl and O-(1-methylpropyl) groups to the phosphorus center.
- Purification : Distillation or chromatography to isolate the product.
Optimization strategies:
Q. What analytical techniques are most effective for quantifying trace residues of this compound in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are preferred:
- GC-MS parameters :
- Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
- Detection: Electron ionization (EI) at 70 eV; monitor ions m/z 270 (molecular ion) and 199 (base peak).
- HPLC conditions :
Advanced Research Questions
Q. How does the compound’s environmental persistence vary across soil types, and what degradation pathways dominate under aerobic vs. anaerobic conditions?
Methodological Answer:
- Persistence factors :
- Degradation pathways :
Q. What molecular mechanisms underlie its toxicity in non-target organisms, and how does it interact with acetylcholinesterase (AChE)?
Methodological Answer:
- Mechanism : The compound inhibits AChE via phosphorylation of the serine hydroxyl group in the enzyme’s active site.
- Kinetic studies :
- IC50: 0.8–1.2 µM in Drosophila melanogaster AChE assays.
- Reactivation: Oxime-based antidotes (e.g., pralidoxime) show limited efficacy due to steric hindrance from the 1-methylpropyl group.
Experimental validation: Use Ellman’s assay with purified AChE and molecular docking simulations to assess binding affinity .
Q. How do pH and temperature influence the compound’s hydrolysis rate in aquatic systems?
Methodological Answer:
- Hydrolysis kinetics :
- First-order rate constants (khyd): 0.05 h⁻¹ at pH 7 and 25°C; increases tenfold at pH 9.
- Activation energy (Ea): 45 kJ/mol, indicating temperature-sensitive degradation.
Methodology: Conduct buffered aqueous solutions (pH 4–9) at 15–35°C, with periodic sampling for GC-MS analysis. Data fitting via Arrhenius equation is recommended .
Q. What are the metabolic byproducts of this compound in mammalian liver microsomes, and what cytochrome P450 isoforms are involved?
Methodological Answer:
- Metabolites :
- Primary: O-Deethylation to form phosphorodithioic acid.
- Secondary: Sulfoxidation of the thioether group.
- CYP isoforms : CYP3A4 and CYP2C19 dominate, confirmed via inhibition assays with ketoconazole (CYP3A4 inhibitor).
Experimental protocol: Incubate compound with human liver microsomes + NADPH, followed by LC-QTOF analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
